molecular formula C15H12N2O3 B2669871 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- CAS No. 442882-27-1

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-

Cat. No.: B2669871
CAS No.: 442882-27-1
M. Wt: 268.272
InChI Key: BEFKKVPQIVUOCT-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-b]pyridine core followed by functionalization. One common method involves the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process . This method allows for the efficient synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones in good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound’s ability to inhibit these receptors can lead to the suppression of tumor cell proliferation and migration.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- include:

Uniqueness

The uniqueness of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- lies in its specific structural features and the range of biological activities it exhibits. Its ability to target specific molecular pathways, such as FGFR inhibition, sets it apart from other similar compounds and highlights its potential as a therapeutic agent.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFKKVPQIVUOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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